molecular formula C10H14NO6P B14482592 Dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate CAS No. 66132-85-2

Dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate

Cat. No.: B14482592
CAS No.: 66132-85-2
M. Wt: 275.19 g/mol
InChI Key: IMASXFIXUFDPFG-UHFFFAOYSA-N
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Description

Dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate typically involves the Pudovik reaction, where a dialkyl phosphite reacts with a nitroalkene. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Pudovik reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like alkoxides or amines under basic conditions.

Major Products

    Oxidation: Formation of dimethyl (1-oxo-2-nitro-2-phenylethyl)phosphonate.

    Reduction: Formation of dimethyl (1-hydroxy-2-amino-2-phenylethyl)phosphonate.

    Substitution: Formation of various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (1-hydroxy-1-phenylethyl)phosphonate
  • Dimethyl (1-hydroxy-1-(4-nitrophenyl)ethyl)phosphonate
  • Dibenzyl (hydroxy(2-nitrophenyl)methyl)phosphonate

Uniqueness

Dimethyl (1-hydroxy-2-nitro-2-phenylethyl)phosphonate is unique due to the presence of both a nitro group and a phosphonate group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable compound for research and industrial applications .

Properties

CAS No.

66132-85-2

Molecular Formula

C10H14NO6P

Molecular Weight

275.19 g/mol

IUPAC Name

1-dimethoxyphosphoryl-2-nitro-2-phenylethanol

InChI

InChI=1S/C10H14NO6P/c1-16-18(15,17-2)10(12)9(11(13)14)8-6-4-3-5-7-8/h3-7,9-10,12H,1-2H3

InChI Key

IMASXFIXUFDPFG-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C(C1=CC=CC=C1)[N+](=O)[O-])O)OC

Origin of Product

United States

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